molecular formula C₃₃H₃₄FN₂NaO₅ B1141050 (3R,5S)-阿托伐他汀钠盐 CAS No. 131275-93-9

(3R,5S)-阿托伐他汀钠盐

货号 B1141050
CAS 编号: 131275-93-9
分子量: 580.62
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,5S)-Atorvastatin Sodium Salt is an active pharmaceutical ingredient (API) used in the synthesis of atorvastatin, a drug used to treat high cholesterol and other conditions. It is a member of the class of drugs known as statins, which work by inhibiting an enzyme in the liver that is responsible for the production of cholesterol. The (3R,5S)-Atorvastatin Sodium Salt has a unique structure and is a key component in the synthesis of Atorvastatin.

科学研究应用

药理学和治疗潜力

阿托伐他汀通过抑制内源性胆固醇合成,有效降低血浆胆固醇和甘油三酯水平。与洛伐他汀、普伐他汀和辛伐他汀相比,它在降低总胆固醇、LDL 胆固醇、载脂蛋白 B 和甘油三酯水平方面显示出更高的疗效。由于该药物可显着降低 LDL 胆固醇,因此它可能特别适用于患有家族性高胆固醇血症的患者。此外,其降甘油三酯的特性使其成为治疗合并型高脂血症或高甘油三酯血症患者的适当选择(Lea & McTavish, 1997)

与其他他汀类药物的疗效比较

瑞舒伐他汀和阿托伐他汀是他汀类药物中治疗血脂异常最有效的药物,对降低 LDL 胆固醇和改善其他脂质指标有显着作用。特别是阿托伐他汀已被证明在治疗肾功能不全或合并冠状动脉疾病的心力衰竭患者方面具有相当大的优势。阿托伐他汀作为仿制药上市,相对于瑞舒伐他汀而言具有实际优势(DiNicolantonio 等人,2013 年)

心血管保护

阿托伐他汀对高血压、糖尿病、急性冠状动脉综合征和稳定性冠状动脉疾病患者显示出持续的临床益处,可降低死亡率、心肌梗死、中风和预防动脉粥样硬化进展。大剂量阿托伐他汀治疗与炎症标志物(如 C 反应蛋白)的更大降低相关,表明其具有有效的多效性(Ray & Cannon, 2005)

作用机制

Target of Action

The primary target of (3R,5S)-Atorvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the liver .

Mode of Action

(3R,5S)-Atorvastatin Sodium Salt is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This inhibition results in a decrease in hepatic cholesterol levels, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream .

Biochemical Pathways

The compound primarily affects the mevalonate pathway . By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a precursor to cholesterol. This leads to a decrease in cholesterol synthesis in the liver . The liver then compensates for this reduction by upregulating LDL receptors, which increases the uptake of LDL cholesterol from the bloodstream, thereby reducing blood cholesterol levels .

Pharmacokinetics

The pharmacokinetics of (3R,5S)-Atorvastatin Sodium Salt involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is well absorbed and undergoes extensive first-pass metabolism in the liver, its primary site of action . The compound is metabolized by cytochrome P450 enzymes and excreted in the bile . The exact ADME properties can vary based on factors such as dose, patient characteristics, and drug interactions .

Result of Action

The primary result of the action of (3R,5S)-Atorvastatin Sodium Salt is a reduction in blood cholesterol levels . By inhibiting HMG-CoA reductase, the compound reduces cholesterol synthesis in the liver . This leads to an upregulation of LDL receptors and increased uptake of LDL cholesterol from the bloodstream, resulting in lower blood cholesterol levels .

Action Environment

The action, efficacy, and stability of (3R,5S)-Atorvastatin Sodium Salt can be influenced by various environmental factors. These include the patient’s diet, lifestyle, presence of other medical conditions, and use of other medications . For example, a diet high in cholesterol can counteract the cholesterol-lowering effects of the compound . Similarly, certain medical conditions and medications can affect the metabolism and efficacy of the compound .

属性

IUPAC Name

sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-MFHXMFJOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675639
Record name Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131275-93-9
Record name Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。